molecular formula C18H19ClN2O3S B4220708 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B4220708
M. Wt: 378.9 g/mol
InChI Key: CGWZLASBAUEHIC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative in the presence of a base.

    Substitution reactions: The chloro, ethoxy, and methyl groups are introduced through various substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoate: Similar structure but with additional functional groups.

Uniqueness

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-5-24-17-8-13(4)14(19)9-18(17)25(22,23)21-10-20-15-6-11(2)12(3)7-16(15)21/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWZLASBAUEHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.